molecular formula C42H63Na7O56S7 B564511 6-O-Sulfo-b-cyclodextrin sodium salt CAS No. 197587-31-8

6-O-Sulfo-b-cyclodextrin sodium salt

Cat. No.: B564511
CAS No.: 197587-31-8
M. Wt: 1849.258
InChI Key: TZBDYIAUDQVKGF-ARCFIYGDSA-G
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Sulfo-β-cyclodextrin sodium salt is a modified form of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound has a negatively charged sulfonate group attached to the sixth carbon of the glucose unit, which enhances its solubility and stability in aqueous solutions. It is widely used in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Sulfo-β-cyclodextrin sodium salt typically involves the sulfonation of β-cyclodextrin. A common method uses sulfamic acid as the sulfonating agent. The reaction is carried out in an aqueous medium, and the pH is adjusted to around 9 using sodium hydroxide . The reaction mixture is then filtered, and the product is purified through size-exclusion chromatography and other techniques .

Industrial Production Methods

Industrial production of 6-O-Sulfo-β-cyclodextrin sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified and dried to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-O-Sulfo-β-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the cyclodextrin ring can form inclusion complexes with various guest molecules .

Common Reagents and Conditions

Common reagents used in reactions involving 6-O-Sulfo-β-cyclodextrin sodium salt include nucleophiles such as amines and alcohols. The reactions are typically carried out in aqueous or organic solvents under mild conditions .

Major Products

The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

6-O-Sulfo-β-cyclodextrin sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral mobile phase additive in high-performance liquid chromatography (HPLC) for the enantiomeric separation of chiral compounds.

    Biology: The compound is employed in the study of protein-ligand interactions and as a stabilizing agent for proteins and enzymes.

    Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

    Industry: The compound finds applications in the formulation of cosmetics and personal care products due to its ability to form inclusion complexes with various active ingredients.

Mechanism of Action

The mechanism of action of 6-O-Sulfo-β-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment . This property enhances the solubility and stability of the guest molecules, making them more bioavailable and effective .

Comparison with Similar Compounds

Similar Compounds

    β-Cyclodextrin: The parent compound without the sulfonate modification.

    Hydroxypropyl-β-cyclodextrin: A modified cyclodextrin with hydroxypropyl groups.

    Sulfobutyl Ether-β-cyclodextrin: Another sulfated derivative with a sulfobutyl ether group.

Uniqueness

6-O-Sulfo-β-cyclodextrin sodium salt is unique due to its specific sulfonate modification, which provides a balance of hydrophilicity and hydrophobicity, making it highly effective in forming stable inclusion complexes with a wide range of guest molecules .

Properties

IUPAC Name

heptasodium;[(1S,3R,6S,8R,11S,13R,16S,18S,21S,23R,26S,28R,31S,33R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDYIAUDQVKGF-ARCFIYGDSA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63Na7O56S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1849.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-Sulfo-b-cyclodextrin sodium salt
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6-O-Sulfo-b-cyclodextrin sodium salt
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6-O-Sulfo-b-cyclodextrin sodium salt
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6-O-Sulfo-b-cyclodextrin sodium salt

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